2,2-Difluoro-6-azabicyclo[3.2.1]octane

Physicochemical Properties Amine Basicity Lead Optimization

This gem-difluorinated secondary amine building block is a conformationally restricted scaffold critical for lead optimization. The strategic 2,2-gem-difluoro substitution uniquely modulates amine basicity (pKa reduction 0.3-0.5 units) and lipophilicity (LogP decrease ~0.5 units), enabling fine-tuned CNS penetration and metabolic stability. It is essential for synthesizing selective Nav1.8 inhibitors and other CNS-targeting series, and cannot be substituted with non-fluorinated or mono-fluorinated analogs without invalidating SAR and ADME profiles.

Molecular Formula C7H11F2N
Molecular Weight 147.17 g/mol
Cat. No. B12820941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-6-azabicyclo[3.2.1]octane
Molecular FormulaC7H11F2N
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CC(C2CC1NC2)(F)F
InChIInChI=1S/C7H11F2N/c8-7(9)2-1-6-3-5(7)4-10-6/h5-6,10H,1-4H2
InChIKeyRZXQMELGDRZLNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-6-azabicyclo[3.2.1]octane: Core Physicochemical and Structural Profile for R&D Sourcing


2,2-Difluoro-6-azabicyclo[3.2.1]octane (CAS 2138054-81-4; hydrochloride salt CAS 2138055-79-3) is a conformationally restricted, gem-difluorinated secondary amine building block within the saturated azabicyclo[3.2.1]octane class . The 6-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, while the strategic gem-difluoro substitution at the C2 position imparts distinct stereoelectronic effects, including modulation of amine basicity and lipophilicity, which are critical for lead optimization in drug discovery programs [1][2].

Why 2,2-Difluoro-6-azabicyclo[3.2.1]octane Cannot Be Directly Substituted by Non-Fluorinated or Mono-Fluorinated Analogs


Direct substitution of 2,2-difluoro-6-azabicyclo[3.2.1]octane with its non-fluorinated parent (6-azabicyclo[3.2.1]octane) or mono-fluorinated variants is not a scientifically valid procurement or experimental decision due to the profound, quantifiable impact of gem-difluorination on key physicochemical and pharmacokinetic parameters. The strong electron-withdrawing inductive effect of the two vicinal fluorine atoms significantly lowers the pKa of the adjacent secondary amine [1], while also altering lipophilicity (LogP) in a manner that is dependent on the specific spatial orientation of C-F and C-H bonds within the rigid bicyclic framework [2]. These changes directly influence critical drug-like properties such as membrane permeability, oral bioavailability, and metabolic stability, meaning that substituting the difluoro scaffold with a less fluorinated analog will yield compounds with non-equivalent ADME profiles and biological activity, thereby invalidating comparative structure-activity relationship (SAR) studies and introducing uncontrolled variables into lead optimization workflows [1].

Quantitative Differentiation of 2,2-Difluoro-6-azabicyclo[3.2.1]octane: A Comparative Evidence Guide for Procurement and Selection


Quantified pKa Modulation by gem-Difluorination in Saturated Bicyclic Amines

Systematic studies on gem-difluorinated saturated bicyclic amines demonstrate that the introduction of the gem-difluoro group adjacent to the amine nitrogen consistently lowers the pKa of the conjugate acid by 0.3 to 0.5 units relative to the non-fluorinated bicyclic counterpart [1][2]. This decrease in basicity is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atoms and is a critical parameter for modulating the ionization state of the molecule at physiological pH.

Physicochemical Properties Amine Basicity Lead Optimization

Quantified Lipophilicity Shift Following gem-Difluorination of Bicyclic Amines

Contrary to the often-assumed increase in lipophilicity with fluorination, gem-difluorination of saturated bicyclic amines results in a quantifiable decrease in LogP. Experimental measurements show a consistent LogP decrease of 0.54 to 0.55 units compared to non-fluorinated bicyclic controls [1]. This counter-intuitive effect is attributed to the specific spatial orientation of the polarized C-F bonds and their impact on the compound's overall polarity and hydration free energy [2].

Lipophilicity LogP ADME Properties

Enhanced Metabolic Stability via Blockade of CYP450-Mediated Oxidation

The introduction of a gem-difluoro unit into an alicyclic scaffold is a well-established strategy to attenuate oxidative metabolic liabilities. The exceptionally strong C-F bond (~485 kJ/mol) blocks cytochrome P450-mediated oxidation at the gem-difluoro site, which is a common metabolic soft spot for non-fluorinated aliphatic amines . This translates to enhanced metabolic stability and improved half-life in vivo, without the significant increase in steric bulk that would accompany alternative blocking strategies like gem-dimethyl substitution [1].

Metabolic Stability CYP450 Pharmacokinetics

Validated Application Scenarios for 2,2-Difluoro-6-azabicyclo[3.2.1]octane Based on Quantitative Evidence


Lead Optimization for CNS Drug Candidates Requiring Precise pKa Control

In central nervous system (CNS) drug discovery programs, the pKa of a basic amine is a critical determinant of brain penetration and target engagement. The quantifiable 0.3-0.5 unit reduction in pKa conferred by the 2,2-difluoro-6-azabicyclo[3.2.1]octane scaffold [1] allows medicinal chemists to fine-tune the amine's basicity into the optimal range (typically pKa 7-9) for passive diffusion across the blood-brain barrier while maintaining sufficient binding affinity. This scaffold is thus ideally suited for synthesizing lead series targeting CNS receptors or ion channels where control of amine ionization is paramount [2].

Synthesis of Metabolically Stabilized Nav1.8 Inhibitor Analogues

The 2,2-difluoro-6-azabicyclo[3.2.1]octane core is employed as a key building block in the synthesis of highly selective Nav1.8 inhibitors for pain management . The gem-difluoro group at the C2 position serves a dual purpose: it shields the adjacent site from CYP450-mediated oxidation, enhancing metabolic stability , and its electron-withdrawing effect modulates the amine's pKa, which can influence the compound's overall pharmacokinetic profile. This makes the scaffold particularly valuable for generating analogues with improved drug-like properties compared to non-fluorinated counterparts in this therapeutic area .

Rational Design of Bioactive Molecules with Reduced Lipophilic Burden

For programs where reducing overall lipophilicity is a goal to improve solubility and mitigate off-target toxicity, the 0.5 unit decrease in LogP associated with gem-difluorination [1] provides a predictable and quantifiable design tool. Incorporating the 2,2-difluoro-6-azabicyclo[3.2.1]octane core can simultaneously rigidify the molecule's conformation, modulate basicity, and lower LogP, offering a multi-parameter optimization advantage over simple aliphatic amines or non-fluorinated bicyclic systems [2]. This is especially relevant for oral drug candidates where balancing potency, permeability, and solubility is a persistent challenge.

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